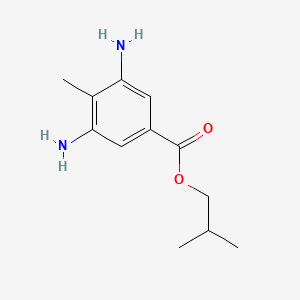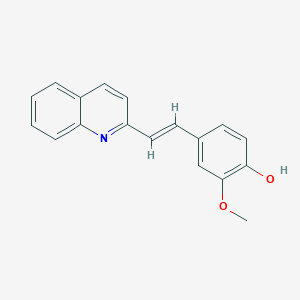
Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol is a complex organic compound that features both a quinoline and a phenol moiety. The compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline ring, known for its biological activity, combined with the phenolic group, makes this compound a versatile candidate for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis.
Coupling Reaction: The quinoline derivative is then coupled with a phenolic compound through a Heck reaction or a similar palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenolic group can generate reactive oxygen species, leading to oxidative stress in cells. These mechanisms make it a potent antimicrobial and anticancer agent.
Comparaison Avec Des Composés Similaires
Quinoline: Shares the quinoline moiety but lacks the phenolic group.
2-Methoxy-4-vinylphenol: Similar structure but lacks the quinoline ring.
4-Hydroxyquinoline: Contains the quinoline ring and a hydroxyl group but lacks the methoxy group.
Uniqueness: 2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol is unique due to the combination of the quinoline and phenolic moieties, which confer both biological activity and chemical versatility. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C18H15NO2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-13(7-11-17(18)20)6-9-15-10-8-14-4-2-3-5-16(14)19-15/h2-12,20H,1H3/b9-6+ |
Clé InChI |
XZOWQMSJRBHFJX-RMKNXTFCSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C=C2)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)

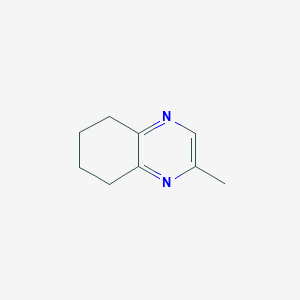




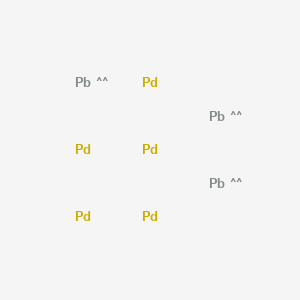
![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
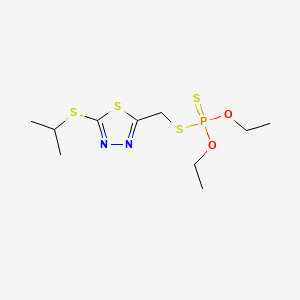
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)

![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
